molecular formula C12H12N2O2S B5729858 2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one

2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one

Cat. No.: B5729858
M. Wt: 248.30 g/mol
InChI Key: GWQDHWOTOAQYRM-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with benzylsulfanyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Benzylsulfanyl-4-ethoxy-1H-pyrimidin-6-one: Similar structure but with an ethoxy group instead of a methoxy group.

    2-Benzylsulfanyl-4-methyl-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-Benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one is unique due to the presence of both benzylsulfanyl and methoxy groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11-7-10(15)13-12(14-11)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQDHWOTOAQYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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